4-Azido-L-homoalanine hydrochloride
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Overview
Description
4-Azido-L-homoalanine hydrochloride is a synthetic amino acid analog that contains an azido group. It is primarily used in biochemical research for its unique reactivity, particularly in the field of protein functionalization. The compound is cell-permeable and can be incorporated into proteins in place of methionine during translation, making it a valuable tool for studying protein synthesis and modification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-L-homoalanine hydrochloride typically involves the introduction of an azido group into the amino acid structure. One common method is the azidation of L-homoalanine using sodium azide under specific reaction conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar azidation reactions with optimized conditions for higher yield and purity. The process would include steps for the safe handling and disposal of azide compounds, given their potential explosiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-L-homoalanine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-bearing molecules.
Substitution Reactions: May involve nucleophiles such as amines or thiols.
Major Products:
Cycloaddition Products: Formation of triazoles when reacted with alkynes.
Substitution Products: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
4-Azido-L-homoalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Incorporated into proteins to study protein synthesis, modification, and interactions.
Industry: Used in the development of novel materials and bioconjugates.
Mechanism of Action
The primary mechanism of action for 4-Azido-L-homoalanine hydrochloride involves its incorporation into proteins in place of methionine. The azido group provides a reactive handle for further chemical modifications, such as the attachment of probes or therapeutic agents. This incorporation is facilitated by the cell’s natural protein synthesis machinery, allowing for site-specific modifications.
Comparison with Similar Compounds
- 3-Azido-L-alanine hydrochloride
- 6-Azido-L-lysine hydrochloride
- L-Homopropargylglycine hydrochloride
Comparison: 4-Azido-L-homoalanine hydrochloride is unique due to its specific azido group placement, which allows for precise modifications at defined positions within proteins. This specificity makes it particularly useful for studying protein function and interactions in a controlled manner.
Properties
IUPAC Name |
2-amino-4-azidobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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